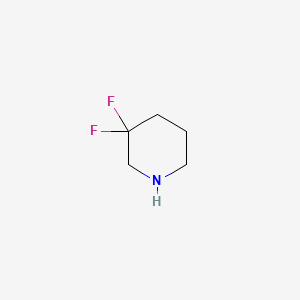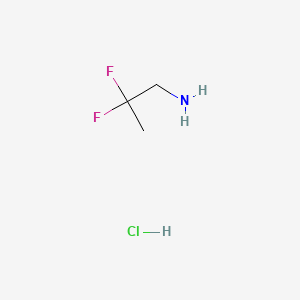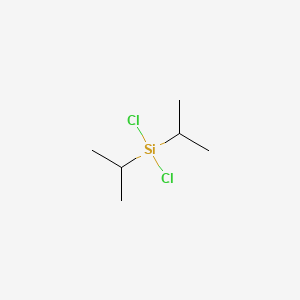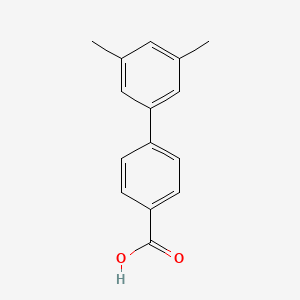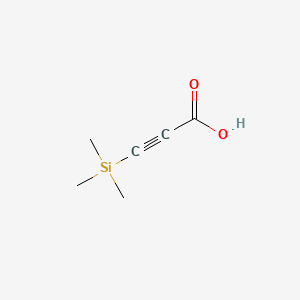
3-(Trimethylsilyl)propiolic acid
Vue d'ensemble
Description
3-(Trimethylsilyl)propiolic acid is an organosilicon compound that is propionic acid substituted at position 3 by a trimethylsilyl group . It is used as an internal reference in the NMR spectrum for aqueous solvents .
Synthesis Analysis
This compound may be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . It may also be used in the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of this compound is C6H10O2Si . It is an organosilicon compound and a monocarboxylic acid .Chemical Reactions Analysis
This compound may be used in the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles . It is also used as a pharmaceutical intermediate .Physical and Chemical Properties Analysis
This compound has a melting point of 47-49 °C and a boiling point of 105-110 °C/10 mmHg . Its density is predicted to be 1.006±0.06 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique
Synthetic Chemistry
3-(Trimethylsilyl)propiolic acid is prominently utilized in synthetic chemistry, particularly in the context of regioselective hydrosilylations of propiolate esters. Research demonstrates that the reaction of methyl and ethyl propiolate esters with tris(trimethylsilyl)silane, under specific conditions, selectively produces β-silicon-substituted Z-alkenes. These reactions exhibit complementary regioselectivity based on the presence or absence of Lewis acid, with variations in regioselectivity attributed to the Lewis acid and substituent effects. Such reactions are fundamental in synthesizing diverse silicon-substituted organic compounds, showcasing the chemical's utility in creating complex molecular architectures (Liu, Yamazaki, & Yamabe, 2005).
Organic Synthesis Enhancements
Another key application area is in enhancing organic synthesis methodologies. For instance, this compound has been involved in novel synthesis techniques for trimethylsilyl esters of phosphorus(III) acids. These esters serve as valuable precursors in the Michaelis–Arbuzov reaction, a pivotal method for synthesizing organophosphorus compounds. The innovative approach for preparing these esters showcases the utility of this compound in developing efficient, high-yield synthesis methods for compounds of synthetic and commercial significance (Morgalyuk, Strelkova, & Brel, 2019).
Analytical Chemistry
In the domain of analytical chemistry, this compound finds applications in the preparation of derivatives for gas chromatography-mass spectrometry analysis. An innovative method leverages this chemical for headspace derivatization solid-phase microextraction, demonstrating its efficacy in identifying trace contaminants in food products. This application underscores the chemical's relevance in enhancing analytical techniques for food safety and quality assurance (Lee, Chiu, & Dou, 2007).
Material Science
Furthermore, this compound's applications extend into materials science, where it is utilized in the preparation and characterization of novel materials. For example, its role in synthesizing ionic liquid catalysts for chemoselective protection of hydroxyl groups highlights its importance in developing new materials with potential applications in catalysis and green chemistry (Khaligh, 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
3-(Trimethylsilyl)propiolic acid is an organosilicon compound
Mode of Action
It’s known to be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the generation of new compounds.
Biochemical Pathways
Given its role in the synthesis of 3-trimethylsilylpropynamides , it’s plausible that it could influence pathways involving these compounds.
Pharmacokinetics
It’s soluble in methanol , suggesting that it could be absorbed and distributed in the body following administration
Result of Action
As a reagent in the synthesis of 3-trimethylsilylpropynamides , its action likely results in the formation of these compounds, which could have various effects depending on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to water under neutral conditions , suggesting that its stability and efficacy could be affected by the presence of water. Additionally, it’s a flammable liquid that can cause fire or explosion under high temperature or in the presence of oxygen . Therefore, it should be handled and stored under inert gas (nitrogen or Argon) at 2-8°C to ensure its stability and safety.
Analyse Biochimique
Biochemical Properties
3-(Trimethylsilyl)propiolic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting reagent in the synthesis of complex organic molecules. The compound can form stable complexes with metals, which are crucial in catalyzing reactions such as C-H activation and C-C bond formation . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metals allows it to participate in various catalytic reactions within the cell, thereby modulating cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in gene expression and metabolic flux, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action. These complexes can facilitate or hinder specific biochemical reactions, thereby influencing the overall cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture . Long-term studies have shown that its stability and effectiveness can vary, impacting cellular function in both in vitro and in vivo studies. Researchers must carefully control the experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, including irritation of the skin, eyes, and respiratory system . Researchers must determine the optimal dosage to balance efficacy and safety in their studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its ability to form stable complexes with metals allows it to participate in key biochemical reactions, influencing the overall metabolic landscape . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its distribution within the cell . Researchers must consider these factors when studying the compound’s biochemical properties and effects.
Propriétés
IUPAC Name |
3-trimethylsilylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375385 | |
| Record name | 3-(Trimethylsilyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-31-8 | |
| Record name | 3-(Trimethylsilyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)propiolic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(trimethylsilyl)propiolic acid in the synthesis of pimpinellin and fraxetin?
A1: In the synthesis of pimpinellin and fraxetin, this compound serves as a key building block for constructing the coumarin core structure. The research demonstrates its use in an efficient synthetic route involving the reaction of this compound with specific phenols. [] This reaction forms aryl propiolate esters, which then undergo gold(I)-catalyzed intramolecular hydroarylation (IMHA) to yield the desired coumarin derivatives. This approach highlights the utility of this compound as a versatile reagent in organic synthesis, particularly for the preparation of biologically relevant coumarin compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



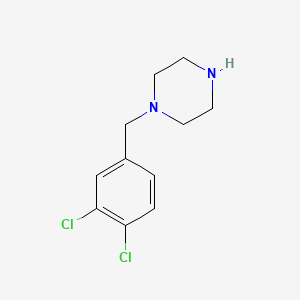
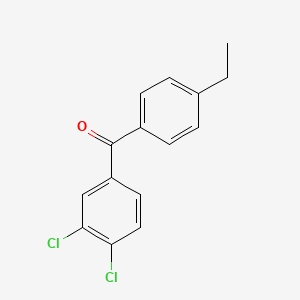
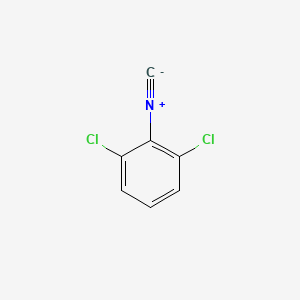

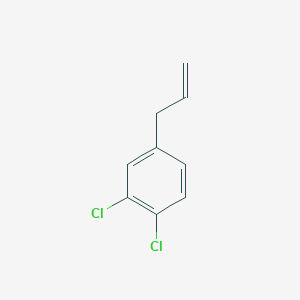
![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)
